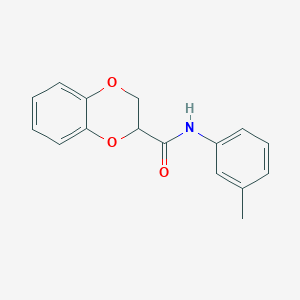

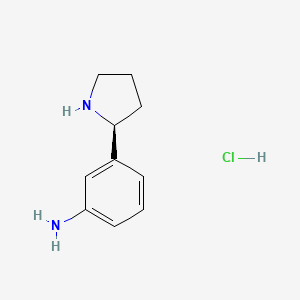

![molecular formula C6H5F3N6 B2792767 7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1178366-04-5](/img/structure/B2792767.png)

7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular weight of 218.14 . It is used in various chemical reactions and has been documented in several studies .

Synthesis Analysis

The synthesis of “this compound” involves a series of reactions starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process also involves the use of deep eutectic solvents (DES), which offer several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by 1H and 13C NMR spectra . The structure of the compound includes various functional groups such as methyl, methine, and aromatic protons .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes and Dihydroorotate dehydrogenase inhibitors with antimalarial activity . It also participates in the Vilsmeier reaction of conjugated carbocycles and heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The IR spectrum of the compound has also been reported .Mecanismo De Acción

Target of Action

Similar compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit the rna polymerase pa–pb1 subunit heterodimerization of the influenza virus .

Mode of Action

It is suggested that similar compounds may interact with their targets, such as the rna polymerase pa–pb1 subunit of the influenza virus, to inhibit their function .

Biochemical Pathways

Given its potential inhibitory effect on the rna polymerase pa–pb1 subunit of the influenza virus, it may impact the viral replication process .

Result of Action

Similar compounds have shown antiproliferative activities against cancer cells , suggesting that this compound may also have potential anticancer effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. It is also relatively easy to synthesize and can be obtained in high yields. However, its low solubility in water can limit its use in certain experiments, and its potential toxicity should be considered when handling this compound.

Direcciones Futuras

There are several future directions for research on 7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer, bacterial and fungal infections, and inflammation. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety. Other future directions include exploring its use as a fluorescent probe, enzyme inhibitor, and metal ion ligand, and investigating its potential applications in materials science and nanotechnology.

In conclusion, this compound is a chemical compound with diverse biological activities that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields.

Métodos De Síntesis

The synthesis of 7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction between 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide and 2,4-dichloro-5-(trifluoromethyl)pyrimidine in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to give the final product. The yield of the synthesis can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

Aplicaciones Científicas De Investigación

7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, antifungal, antitumor, antiviral, and anti-inflammatory activities. This compound has also been investigated for its potential use as a fluorescent probe, enzyme inhibitor, and ligand for metal ions.

Safety and Hazards

Propiedades

IUPAC Name |

[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N6/c7-6(8,9)3-1-4(14-10)15-5(13-3)11-2-12-15/h1-2,14H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLMKBIBDMQIAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC=N2)N=C1C(F)(F)F)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

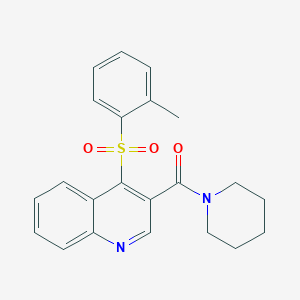

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(4-methoxyphenyl)urea](/img/structure/B2792685.png)

![2-[(4-Acetylphenyl)amino]benzoic acid](/img/structure/B2792693.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B2792696.png)

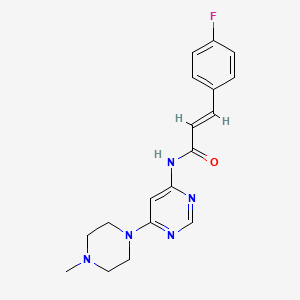

![N-(2-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2792700.png)

![(4-Chloro-2-methylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidi n-4-yl]amine](/img/structure/B2792703.png)

![1-(benzo[d]oxazol-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2792707.png)